3-Hydroxy-1H-indole-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
874303-93-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-hydroxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-6-1-2-7-8(3-6)11-5-9(7)12/h1-3,5,11-12H |
InChI Key |
NRUUVVQWZMWSAQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)NC=C2O |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 1h Indole 6 Carbonitrile and Analogues
Historical Development of Indole (B1671886) Synthesis Relevant to the Scaffold
The journey to synthesize complex indoles like 3-Hydroxy-1H-indole-6-carbonitrile is built upon a rich history of foundational indole syntheses. Early methods, while not directly yielding this specific compound, established the fundamental principles of indole ring construction.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most classic and widely used method. wikipedia.orgtestbook.com It involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtestbook.com While versatile, the Fischer synthesis often requires harsh acidic conditions and can lead to regioisomeric mixtures with unsymmetrical ketones. testbook.com Its application to the synthesis of hydroxyindoles has been explored, for instance, in the total synthesis of natural products where acid-catalyzed cyclization of a phenylhydrazone derived from a ketone afforded a tetracyclic hydroxyindole intermediate. rsc.org
The Leimgruber-Batcho indole synthesis , first disclosed in a patent in 1976, provided a milder and higher-yielding alternative to the Fischer synthesis. wikipedia.org This method proceeds via the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole. wikipedia.orgclockss.org This two-step process is particularly advantageous as it avoids the harsh acidic conditions of the Fischer synthesis and often provides cleaner products in high yields. clockss.org The Leimgruber-Batcho synthesis has been successfully applied to the preparation of various substituted indoles, including those with cyano groups. For example, a modified protocol was developed for the synthesis of 5-cyanoindole, a key intermediate for an antidepressant drug, starting from 3-methyl-4-nitrobenzonitrile. asianpubs.org
The Reissert indole synthesis offers another pathway, commencing with the condensation of an o-nitrotoluene with diethyl oxalate to yield an o-nitrophenylpyruvate ester. wikipedia.org Subsequent reductive cyclization of this intermediate furnishes the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org The Reissert methodology has been employed in the synthesis of various substituted indoles.
Finally, the Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamate ester, which cyclizes to form an indole-2-carboxylate. wikipedia.orgsemanticscholar.org While capable of producing good yields, this method is less commonly used due to the potential instability of the azide starting materials. wikipedia.org Nevertheless, it has been utilized in the synthesis of complex systems, including dihydroindoloindoles. semanticscholar.org
These classical methods laid the groundwork for the development of more sophisticated strategies capable of producing highly functionalized indoles like this compound.
Classical and Modern Approaches for Indole Ring Formation
Building upon the historical foundations, a vast array of both classical and modern synthetic methods have been developed for the construction of the indole nucleus. These approaches offer different levels of efficiency, regioselectivity, and functional group tolerance, providing a versatile toolbox for the synthesis of complex indole derivatives.
Reductive Cyclization Strategies for Hydroxyindoles and Cyanated Indoles
Reductive cyclization is a powerful strategy for indole synthesis, often starting from ortho-substituted nitroarenes. This approach is central to the Leimgruber-Batcho and Reissert syntheses and has seen significant modern advancements.
A common theme in these reactions is the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization. Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid. wikipedia.org The choice of reducing agent can be critical for tolerating other functional groups within the molecule.
In the context of synthesizing hydroxyindoles, the reductive cyclization of β-nitrostyrenes has been shown to proceed through an N-hydroxyindole intermediate. mdpi.com Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate can lead to the formation of indoles, with hydroxyindoles being observed or isolated in related reactions. mdpi.com
For the synthesis of cyanated indoles, the Leimgruber-Batcho approach has proven effective. For instance, 3-methyl-4-nitrobenzonitrile can be converted to the corresponding enamine and then subjected to reductive cyclization to yield 5-cyanoindole. asianpubs.org Another example involves the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates, where selective reduction of the nitrile or nitro group can be controlled to achieve the desired cyclized product.
The following table summarizes various reducing agents used in the reductive cyclization step of the Leimgruber-Batcho synthesis and their applications:
| Reducing Agent | Substrate Type | Product | Reference |
| Raney Ni, H₂ | o-Nitroenamine | Indole | wikipedia.org |
| Pd/C, H₂ | o-Nitroenamine | Indole | wikipedia.org |
| SnCl₂ | o-Nitroenamine | Indole | wikipedia.org |
| Na₂S₂O₄ | o-Nitroenamine | Indole | wikipedia.org |
| Fe, Acetic Acid | o-Nitroenamine | Indole | wikipedia.org |
| TiCl₃ | o-Nitroenamine | 4-Methoxycarbonylindole | clockss.org |
Multicomponent Reactions for Indole Derivatives
Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of functionalized indoles.
One notable example is the three-component reaction involving an isatin (B1672199), and two different 1,3-dicarbonyl compounds, catalyzed by a Lewis acid, to produce spirooxindoles. nih.gov While not directly yielding a simple indole, this demonstrates the power of MCRs in building complex indole-containing scaffolds.
Another approach involves the one-pot, three-component reaction of indoles, α-oxoketene dithioacetals, and an aldehyde to synthesize dihydrocoumarins and quinolines bearing an indole moiety. nih.gov Furthermore, a four-component reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can be used to produce 3-(dihydropyridinyl)-indole derivatives. nih.gov
These examples highlight the potential of MCRs to rapidly generate diverse and complex indole derivatives, which could be adapted for the synthesis of precursors to this compound.
Vilsmeier-Haack Formylation in Indole Synthesis
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.org
Indoles readily undergo electrophilic substitution, and the Vilsmeier-Haack reaction typically occurs at the C3 position to yield indole-3-carboxaldehydes. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich indole ring. The resulting iminium ion is then hydrolyzed during workup to afford the aldehyde. wikipedia.org
This reaction is highly relevant to the synthesis of analogues of the target compound, as the introduced formyl group can be a precursor to a nitrile group. For instance, a 6-substituted indole could potentially undergo Vilsmeier-Haack formylation at the 3-position, followed by conversion of the formyl group to a nitrile.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis has revolutionized organic synthesis, and the construction of the indole ring is no exception. A variety of palladium-catalyzed cyclization reactions have been developed, often offering mild reaction conditions and excellent functional group tolerance. organicreactions.org
One common strategy involves the intramolecular cyclization of ortho-alkynylanilines. mdpi.com Palladium catalysts can facilitate the cyclization to form the indole ring. These reactions can be designed to introduce functionality at various positions of the indole nucleus. For example, a palladium-catalyzed tandem reaction can lead to 2,3-disubstituted indoles. mdpi.com
Palladium-catalyzed C-H activation has also emerged as a powerful tool for indole synthesis. nih.gov This approach allows for the formation of the indole ring from simpler arene precursors without the need for pre-functionalization, representing a more atom-economical strategy. nih.gov For instance, indoles can be synthesized via palladium-catalyzed C-H activation/cyclization of N-aryl enamines.
The following table provides examples of palladium-catalyzed indole syntheses:
| Starting Material(s) | Catalyst/Reagents | Product Type | Reference |
| 2-(1-Alkynyl)-N-alkylideneanilines | Pd(OAc)₂, P(n-Bu)₃ | 2-Substituted-3-(1-alkenyl)indoles | organic-chemistry.org |
| o-Alkynylanilines | PdCl₂(MeCN)₂ | 2,3-Disubstituted indoles | mdpi.com |
| N-Aryl enamines | Pd(OAc)₂ | 2-Substituted indoles | nih.gov |
| 1,2-Dihaloarenes, Allyl amines | Pd catalyst | Indoles | nih.gov |
Specific Synthetic Routes to 3-Hydroxylated Indoles
The direct and selective introduction of a hydroxyl group at the C3 position of the indole ring can be challenging due to the reactivity of the indole nucleus. However, several strategies have been developed to access 3-hydroxylated indoles.
One approach involves the cyclization of precursors that already contain the oxygen functionality. For example, the palladium-catalyzed reductive cyclization of β-nitrostyrenes can proceed through a hydroxyindole intermediate which, under certain conditions, might be isolated. mdpi.com
Another strategy is the direct oxidation of an indole derivative. However, this can often lead to over-oxidation or reaction at other positions. More controlled methods are therefore sought.
A notable method involves the tandem cyclization and cycloaddition of 3-hydroxy-1,4-enynes, which can provide access to functionalized indole skeletons. Furthermore, palladium-catalyzed "anti-Wacker"-type cyclization of alkyne-aldehydes derived from amino acids has been used to synthesize polysubstituted 3-hydroxypyridines, a strategy that could potentially be adapted for the synthesis of 3-hydroxyindoles. mdpi.com
A catalyst-free method for the synthesis of 6-hydroxyindoles has been developed via the condensation of carboxymethyl cyclohexadienones and amines, demonstrating a direct route to hydroxylated indoles, albeit at a different position. acs.org
The synthesis of 3-hydroxyindole derivatives has also been achieved through the cyclization of N-aryl glycine esters.
Strategies for ortho-Nitrophenyl Precursors
While direct synthesis of this compound from ortho-nitrophenyl precursors is not extensively detailed in readily available literature, the general approach of using such precursors is a cornerstone of classical indole synthesis, which can be adapted. For instance, the Vilsmeier-Haack formylation of 4-(2-aryl-2-oxoethyl)-5-nitrophthalonitriles, followed by reduction, is a known method to produce 3-acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles researchgate.net. This indicates a pathway where a substituted nitrophenyl compound undergoes cyclization to form the indole ring. The nitro group is often reduced to an amine, which then participates in ring closure. The challenge lies in controlling the substitution pattern to yield the desired 6-carbonitrile and 3-hydroxy functionalities.
Cyclization of Carboxymethyl Cyclohexadienones and Amines
A highly efficient and catalyst-free method for the regioselective synthesis of 6-hydroxy indoles has been developed, which serves as a key step towards obtaining analogues of the target compound. acs.orgnih.govresearchgate.net This strategy involves the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgnih.govresearchgate.net The reaction proceeds through an initial condensation of the amine with the carboxymethyl group to form an enamine in situ. This is followed by an aza-Michael addition of the enamine to the cyclohexadienone moiety, which subsequently leads to rearomatization to furnish the 6-hydroxy indole core. acs.orgnih.gov
This methodology demonstrates a broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines, as well as ammonia, to provide the corresponding 6-hydroxy indoles in good to excellent yields (66%-92%). researchgate.net The operational simplicity and absence of a catalyst make this a promising route for accessing the 6-hydroxy indole scaffold. acs.org
Table 1: Synthesis of 6-Hydroxy Indole Analogues via Cyclization
| Amine Partner | Product | Yield (%) |
|---|---|---|
| Anilines | N-Aryl-6-hydroxyindoles | Good to Excellent |
| Aliphatic amines | N-Alkyl-6-hydroxyindoles | Good to Excellent |
| α-Chiral amines | N-Chiral-alkyl-6-hydroxyindoles | Good to Excellent |
| Ammonia | 6-hydroxyindole (B149900) | Good to Excellent |
Data sourced from catalyst-free condensation reactions of carboxymethyl cyclohexadienones and amines. acs.orgresearchgate.net
Methods for Introduction and Transformation of the Nitrile Moiety at C-6
The introduction of the carbonitrile group at the C-6 position is a critical step in the synthesis of this compound. This can be accomplished either by direct introduction of the cyano group onto the indole ring or by the chemical transformation of a pre-existing functional group at that position.
Direct Cyanation Methods
Direct C-H functionalization represents a modern and efficient approach to installing functional groups on indole rings, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct cyanation of indole derivatives has been achieved using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic cyanating agent. acs.org This method relies on Pd-catalyzed C-H bond activation to introduce the nitrile group.
While the inherent reactivity of the indole ring often favors functionalization at the C2 or C3 positions, various strategies have been developed to achieve selectivity at other positions, including C-6. chim.it The use of directing groups attached to the indole nitrogen can steer the catalyst to specific C-H bonds. For example, a removable "U-shaped" template has been used to facilitate C-6 alkenylation, and a C7 carboxyl group can direct C-6 arylation. frontiersin.org Similarly, copper-catalyzed protocols have been reported for the direct C-6 arylation of indoles, highlighting the feasibility of directing reactions to this position. nih.govfigshare.com These principles can be extended to direct cyanation reactions.
Functional Group Interconversions Leading to Carbonitrile
An alternative to direct cyanation is the conversion of another functional group already present at the C-6 position into a nitrile. The cyano group is a valuable functionality in organic synthesis due to its ability to be transformed into various other groups. researchgate.net Conversely, many functional groups can serve as precursors to the nitrile.
Common transformations include:
From an Amine: A C-6 amino group can be converted to a nitrile via the Sandmeyer reaction. This involves diazotization of the amine with a nitrite source under acidic conditions, followed by treatment with a cyanide salt, typically copper(I) cyanide.
From a Halogen: A C-6 bromo or iodo-indole can be converted to the corresponding 6-carbonitrile through transition-metal-catalyzed cyanation, using reagents like zinc cyanide or potassium cyanide with a palladium or nickel catalyst.
From a Carboxylic Acid or Derivative: A C-6 carboxylic acid can be converted to a primary amide, which is then dehydrated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the nitrile.
These interconversions offer flexibility in the synthetic design, allowing the introduction of the nitrile group at a later stage in the synthesis.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like indoles.
The catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and amines is a prime example of a green chemistry approach. acs.orgnih.gov By eliminating the need for a catalyst, the process reduces waste, potential toxicity, and purification challenges associated with catalyst removal. The reaction's efficiency and operational simplicity further contribute to its green credentials. acs.org
Other green strategies applicable to indole synthesis include:
Use of Greener Solvents: Performing reactions in environmentally benign solvents, such as water or ethanol, is a key green principle. Catalyst-free syntheses of certain indole derivatives have been successfully carried out in water. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. tandfonline.com This technique reduces energy consumption compared to conventional heating. tandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Direct C-H functionalization methods, such as direct cyanation, are highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. chim.it
By integrating these approaches—such as developing a catalyst-free, one-pot synthesis in an aqueous medium—the environmental footprint of producing this compound and its analogues can be significantly minimized.
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 1h Indole 6 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Elucidation of Regiochemistry and Stereochemistry
The regiochemistry of 3-Hydroxy-1H-indole-6-carbonitrile is defined by the positions of the hydroxyl and carbonitrile groups on the indole (B1671886) scaffold. The stereochemistry centers around the C3 position, which, being substituted with a hydroxyl group, can exist in tautomeric equilibrium with its keto form, 6-cyano-1H-indol-3(2H)-one. In the hydroxyindole form, C3 is an sp²-hybridized carbon and thus planar, meaning there are no stereocenters. However, in the keto tautomer, the C3 carbon becomes sp³-hybridized, creating a chiral center. The presence of both tautomers can be investigated by NMR, often in different solvents.
¹H NMR and ¹³C NMR are fundamental in confirming the substitution pattern. The predicted chemical shifts for the protons and carbons of this compound can be estimated by considering the substituent effects of the -OH group at C3 and the -CN group at C6 on the parent indole ring. For comparison, spectral data of related compounds like 6-cyanoindole, 5-hydroxyindole (B134679), and other substituted indoles are highly informative chemicalbook.comchemicalbook.comchemicalbook.com.
Predicted ¹H NMR Data: The proton on the nitrogen (H1) is expected to appear as a broad singlet at a downfield chemical shift, typically between 10.0 and 12.0 ppm in a solvent like DMSO-d₆, due to its acidic nature nih.gov. The proton of the hydroxyl group at C3 would also be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The proton at C2, adjacent to the hydroxyl group, would likely resonate as a singlet or a narrow triplet (due to coupling with H1) in the region of 7.0-7.5 ppm. The aromatic protons on the benzene (B151609) ring would show a characteristic pattern. H7, being adjacent to the nitrogen and ortho to the cyano group, would be deshielded and appear as a singlet or a narrow doublet around 8.0 ppm. H5, positioned between the two activating groups (from the perspective of the benzene ring), would likely be a doublet of doublets around 7.2-7.4 ppm. H4, ortho to the cyano group, would also be a doublet around 7.6-7.8 ppm.
Predicted ¹³C NMR Data: The carbon atoms of the indole ring will have distinct chemical shifts. The C3 carbon bearing the hydroxyl group is expected to be significantly downfield, likely in the range of 140-150 ppm. The C2 carbon would be in the region of 120-130 ppm. For the benzene portion of the molecule, the carbon attached to the cyano group (C6) would be shielded relative to other aromatic carbons, appearing around 105-115 ppm, while the cyano carbon itself would be in the 118-122 ppm range. The other aromatic carbons (C4, C5, C7, C3a, C7a) would resonate in the typical aromatic region of 110-140 ppm, with their precise shifts influenced by the electronic effects of the substituents chemicalbook.com.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 10.0 - 12.0 (broad s) | - |
| C2 | - | 120 - 130 |
| H2 | 7.0 - 7.5 (s) | - |
| C3 | - | 140 - 150 |
| OH | Variable (broad s) | - |
| C3a | - | 125 - 135 |
| C4 | - | 120 - 125 |
| H4 | 7.6 - 7.8 (d) | - |
| C5 | - | 115 - 120 |
| H5 | 7.2 - 7.4 (dd) | - |
| C6 | - | 105 - 115 |
| CN | - | 118 - 122 |
| C7 | - | 110 - 115 |
| H7 | 7.9 - 8.1 (s) | - |
| C7a | - | 135 - 140 |
Note: These are estimated values based on data from related indole derivatives. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)
To unambiguously assign the proton and carbon signals and to further confirm the structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons. It would confirm the connectivity between H4 and H5, and potentially weak long-range couplings between the pyrrole (B145914) and benzene ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the protonated carbons (C2, C4, C5, C7). For example, the proton signal at ~7.8 ppm would correlate with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons. For instance, the N-H proton (H1) would show correlations to C2, C7a, and C3. The H2 proton would show correlations to C3, C3a, and C7a. These correlations would definitively establish the connectivity of the indole ring system.
Solid-State NMR (ssNMR): Solid-state NMR could provide valuable information about the crystal packing, polymorphism, and the electronic structure of this compound in the solid state. As tautomerism is a possibility, ssNMR could help in identifying the dominant tautomer in the crystalline form. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signals of the less abundant ¹³C nuclei.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the key functional groups are the N-H group of the indole, the O-H group, and the C≡N group of the nitrile.
N-H and O-H Stretching: The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the range of 3300-3500 cm⁻¹ researchgate.net. The O-H stretching of the hydroxyl group is expected to be a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape depending on the extent of hydrogen bonding. In a condensed phase, these two bands may overlap.
C≡N Stretching: The nitrile group (C≡N) has a very characteristic and sharp absorption in the region of 2220-2260 cm⁻¹ chemicalbook.com. This is a key diagnostic peak for the presence of the carbonitrile functionality.
C=C Stretching: The aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1620 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the hydroxyl group is expected in the 1050-1250 cm⁻¹ range.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |
| N-H | Stretching | 3300 - 3500 | Medium, Sharp |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C≡N | Stretching | 2220 - 2260 | Sharp, Medium |
| C=C (Aromatic) | Stretching | 1450 - 1620 | Medium-Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-O | Stretching | 1050 - 1250 | Medium-Strong |
Note: These are estimated values based on data from related indole derivatives.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₆N₂O), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).
Molecular Ion Peak: The nominal molecular weight is 158 g/mol . In an MS experiment, the molecular ion peak ([M]⁺˙) would be observed at m/z 158. In HRMS, the exact mass would be determined, which for C₉H₆N₂O is 158.0480.
Fragmentation Pattern: The fragmentation of indole derivatives is well-documented nih.govnih.gov. The presence of the hydroxyl and cyano groups will influence the fragmentation pathways. Common fragmentation patterns for indoles involve the loss of small neutral molecules.
Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds is the loss of hydrogen cyanide (HCN, 27 Da), which would lead to a fragment ion at m/z 131.
Loss of CO: The loss of carbon monoxide (CO, 28 Da) from the molecular ion is a characteristic fragmentation of phenols and other hydroxylated aromatic systems, which would result in a fragment at m/z 130.
Loss of H₂O: The hydroxyl group can also be lost as a water molecule (H₂O, 18 Da), particularly if a proton is available from a nearby position, leading to a fragment at m/z 140.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.
UV-Vis Spectral Characteristics and Electronic Transitions
The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main absorption bands in the near-UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions nih.govcore.ac.uknih.gov. The positions of these bands are sensitive to the nature and position of substituents on the indole ring.
¹Lₐ and ¹Lₑ Bands: For the parent indole molecule, the ¹Lₑ band appears around 280-290 nm with fine structure, while the ¹Lₐ band is a broader absorption at higher energy, around 260-270 nm. The hydroxyl group at C3 and the cyano group at C6 are expected to cause a red shift (bathochromic shift) in these absorption bands compared to unsubstituted indole nih.govcore.ac.uk. The hydroxyl group, being an electron-donating group, will have a significant effect, while the cyano group, an electron-withdrawing group, will also influence the electronic transitions.
Predicted Absorption Maxima: It is anticipated that this compound will exhibit absorption maxima in the range of 280-310 nm. The solvent polarity can also influence the position of these bands.
Fluorescence Spectroscopy: Many indole derivatives are fluorescent. The emission spectrum is typically a mirror image of the ¹Lₐ absorption band. The fluorescence properties, including the quantum yield and lifetime, will be influenced by the substituents. The hydroxyl group can participate in excited-state proton transfer, which may lead to complex fluorescence behavior.
Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopy | Parameter | Predicted Value | Notes |
| UV-Vis Absorption | λmax (¹Lₑ) | 290 - 310 nm | Red-shifted compared to indole. |
| UV-Vis Absorption | λmax (¹Lₐ) | 270 - 290 nm | May overlap with the ¹Lₑ band. |
| Fluorescence | λem | 320 - 360 nm | Dependent on excitation wavelength and solvent. |
Note: These are estimated values based on data from related indole derivatives.
Photophysical Properties: Fluorescence Quantum Yield and Stokes Shift
The photophysical properties of indole derivatives are of great interest due to their potential applications in fluorescent probes and organic electronics. The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are key parameters in characterizing these properties.
For indole analogues, substituents on the indole ring significantly influence these characteristics. For instance, electron-donating or withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission wavelengths, quantum yield, and Stokes shift. However, no specific studies detailing the fluorescence quantum yield or Stokes shift for this compound have been found. Research on other indole nucleoside analogues indicates that functional group changes can lead to substantial variations in Stokes shifts, but a clear correlation is not always evident without specific experimental data.
Single Crystal X-ray Diffraction Analysis
Despite the power of this technique, a search of the scientific literature and crystallographic databases did not yield any results for a single crystal structure of this compound. While crystal structures for numerous other indole derivatives have been reported, this specific compound remains uncharacterized by X-ray diffraction.
The concept of tautomerism is particularly relevant for 3-hydroxyindoles. These compounds can exist in equilibrium with their corresponding keto tautomer, 1,2-dihydro-3H-indol-3-one (an oxindole). The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the indole ring. libretexts.orgresearchgate.netwikipedia.org The keto-enol tautomerism is a fundamental concept in organic chemistry, where the enol form (3-hydroxyindole) and the keto form (oxindole) can interconvert. libretexts.org The stability of each tautomer can be influenced by intramolecular hydrogen bonding and the aromaticity of the system. wuxibiology.comnih.gov
Without experimental data from techniques like NMR spectroscopy or X-ray diffraction for this compound, the predominant tautomeric form in the solid state or in solution remains unknown. Furthermore, as the molecule is achiral, the determination of absolute configuration is not applicable unless it crystallizes in a chiral space group or is derivatized with a chiral auxiliary.
The molecular structure of this compound, featuring a hydroxyl (-OH) group, an indole N-H group, and a nitrile (-C≡N) group, suggests a high potential for forming extensive intermolecular hydrogen bonds. libretexts.org The N-H and O-H groups can act as hydrogen bond donors, while the oxygen, the nitrile nitrogen, and the π-system of the indole ring can act as acceptors.
These interactions are critical in dictating the crystal packing and can influence the physical properties of the material. The study of hydrogen bonding in related indole systems, such as tryptophan, highlights its importance in biological structures and molecular recognition. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystals, but its application requires a known crystal structure. nih.gov In the absence of crystallographic data for this compound, any discussion of its hydrogen bonding network would be purely speculative.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the development of pharmaceuticals and materials. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. Studies on other indole derivatives have shown that they can exhibit polymorphism. nih.govacs.orgacs.org However, no polymorphism studies for this compound have been reported in the literature. Such a study would require the isolation and characterization of different crystalline forms, which has not been documented for this compound.
Computational Chemistry and Theoretical Studies on 3 Hydroxy 1h Indole 6 Carbonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-Hydroxy-1H-indole-6-carbonitrile.
Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. By correlating these calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. For this compound, key vibrational modes would include the O-H stretch, the C≡N nitrile stretch, and various C-H and C-C stretching and bending modes within the indole (B1671886) ring.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the hydroxyl group, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap | (Value) |
Note: Specific energy values would be derived from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values, with red typically representing regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). In this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group would be expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group and the protons on the indole ring would be areas of positive potential.
Table 2: Significant NBO Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| (Example: LP(O)) | (Example: π*(C=C)) | (Value) |
| (Example: π(C=C)) | (Example: π*(C=N)) | (Value) |
Note: The specific donor-acceptor interactions and their stabilization energies would be determined from NBO analysis.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. These calculated transition energies correspond to the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum. The analysis also provides information about the nature of these transitions, such as whether they are π→π* or n→π* transitions, and the specific molecular orbitals involved. This information is crucial for understanding the photophysical properties of the molecule.
Table 3: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
|---|---|---|---|
| S0 → S1 | (Value) | (Value) | (Example: HOMO → LUMO) |
| S0 → S2 | (Value) | (Value) | (Example: HOMO-1 → LUMO) |
Note: The specific wavelengths, oscillator strengths, and orbital contributions would be the output of a TD-DFT calculation.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
A thorough search of scientific databases and computational chemistry literature yielded no specific studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bonding characteristics of this compound. QTAIM is a theoretical framework used to analyze the electron density of a molecule to define and characterize chemical bonds, such as covalent, ionic, and hydrogen bonds. This analysis provides insights into the nature and strength of atomic interactions within a molecule. However, no published research has reported on the topological properties of the electron density, such as bond critical points and their associated parameters (e.g., electron density, Laplacian of electron density), for this specific compound.
Molecular Docking Studies for Ligand-Target Interactions
Specific molecular docking studies investigating the interaction of this compound with macromolecular targets are not found in the current body of scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme, to form a stable complex. These studies are instrumental in drug discovery and understanding the potential biological activity of a compound.
Binding Affinity Predictions
Due to the absence of molecular docking studies for this compound, there are no published predictions of its binding affinity for any specific biological targets. Binding affinity, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its target. Computational predictions of this value are a key outcome of docking simulations.
Interaction Modes with Macromolecular Targets
Consequently, the specific interaction modes of this compound with any macromolecular targets have not been described. An analysis of interaction modes typically details the specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This information is crucial for understanding the basis of a ligand's affinity and selectivity for a particular target.
Structure Activity Relationship Sar Studies of 3 Hydroxy 1h Indole 6 Carbonitrile Derivatives
Impact of Substitution on the Indole (B1671886) Ring System
The strategic placement of various substituents on the indole ring of 3-Hydroxy-1H-indole-6-carbonitrile can profoundly impact its biological activity. Research into related indole structures has consistently demonstrated that the nature, size, and position of these substituents are critical determinants of a compound's interaction with its biological target.
While comprehensive SAR data specifically for this compound derivatives is still emerging, research on analogous indole scaffolds provides valuable insights. For example, studies on indole-2- and 3-carboxamides have highlighted the importance of the carboxamide moiety in forming hydrogen bonds with target enzymes, and substitutions on the indole ring can further refine these interactions. nih.gov The linkage position of different indole rings in bis-indole compounds also significantly affects their biological activity, with 6-6' linked bisindoles showing more compact shapes and better performance as HIV-1 fusion inhibitors compared to other linkage isomers. nih.gov
Future research will likely focus on systematically introducing a variety of substituents—such as halogens, alkyl groups, and aryl moieties—at different available positions on the benzene (B151609) and pyrrole (B145914) rings of this compound to map out a detailed SAR profile.
Role of the Hydroxyl Group in Modulating Activity
The hydroxyl group at the 3-position of the indole ring is a key functional group that can significantly influence the compound's biological activity. This group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the active site of target proteins.
In many biologically active molecules, hydroxyl groups are known to contribute to binding affinity and specificity. For example, psilocin, a psychedelic compound, is structurally similar to the neurotransmitter serotonin (B10506), with its biological effects attributed to the 4-hydroxy group on the indole ring. nih.gov The stability of psilocin is also affected by this hydroxyl group, as it can be readily oxidized. nih.gov
Influence of the Nitrile Moiety on Molecular Interactions
The nitrile (cyano) group at the 6-position of the indole ring is another important feature that contributes to the molecule's chemical properties and biological activity. The nitrile group is a strong electron-withdrawing group, which can influence the electronic distribution of the entire indole ring system.
From a molecular interaction standpoint, the nitrile group can participate in dipole-dipole interactions and can also act as a hydrogen bond acceptor. In the context of drug design, nitrile groups are often incorporated into molecules to enhance their binding affinity and metabolic stability.
Studies on related indole-3-carbonitrile derivatives have shown their potential as potent inhibitors of various enzymes, such as Tropomyosin receptor kinase (TRK). nih.govresearchgate.net In these cases, the nitrile group can play a role in orienting the molecule within the enzyme's active site and forming specific interactions that contribute to its inhibitory activity. The development of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists further underscores the importance of the carbonitrile moiety in mediating biological effects. nih.govresearchgate.net
Conformational Dynamics and Their Contribution to Biological Activity
The three-dimensional shape of a molecule is intrinsically linked to its biological function. The conformational flexibility of this compound derivatives—their ability to adopt different spatial arrangements—can play a significant role in their interaction with biological targets.
While specific conformational analysis studies on this compound are not yet widely available, the principles of conformational dynamics are universally applicable. The interplay between the hydroxyl and nitrile groups, along with any other substituents on the indole ring, will influence the preferred conformations of the molecule, and in turn, its biological activity.
Biological Activity and Mechanistic Investigations of 3 Hydroxy 1h Indole 6 Carbonitrile and Its Analogues
In Vitro Enzyme Inhibition Studies
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. Analogues of 3-Hydroxy-1H-indole-6-carbonitrile have been investigated for their potential to inhibit key enzymes involved in different pathological pathways.
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. google.com Elevated levels of uric acid can lead to hyperuricemia and gout. google.comresearchgate.net Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. google.com
Researchers have utilized a fragment-based drug design strategy to develop potent nonpurine XO inhibitors based on the 3-cyano indole pharmacophore. nih.gov In one such study, a series of N-(3-cyano-1H-indol-5/6-yl)benzamides were synthesized and evaluated. Compound 13g (N-(3-cyano-1-isobutyl-1H-indol-6-yl)-4-methoxybenzamide) demonstrated a significant XO inhibitory potency with an IC₅₀ value of 0.16 μM, which was approximately 52 times more potent than the standard drug, allopurinol (B61711) (IC₅₀ = 8.37 μM). nih.gov Another designed compound, 25c (5-(4-methoxyphenyl)-1,6-dihydro-6-oxopyrimidine-2-yl)-1H-indole-3-carbonitrile), which links the pyrimidinone and 3-cyano indole fragments with a single bond, showed even greater potency, with an IC₅₀ of 0.085 μM, making it about 98.5 times stronger than allopurinol. nih.gov
Enzyme kinetics studies revealed that both compounds 13g and 25c act as mixed-type inhibitors of XO. nih.gov Further in vivo studies in mice confirmed that both compounds could effectively reduce serum uric acid levels, highlighting their potential as agents for treating hyperuricemia. nih.gov
Table 1: Xanthine Oxidase Inhibition by Indole Carbonitrile Analogues
| Compound | IC₅₀ (μM) | Fold-Increase in Potency vs. Allopurinol |
|---|---|---|
| 13g (N-(3-cyano-1-isobutyl-1H-indol-6-yl)-4-methoxybenzamide) | 0.16 | 52.3 |
| 25c (5-(4-methoxyphenyl)-1,6-dihydro-6-oxopyrimidine-2-yl)-1H-indole-3-carbonitrile) | 0.085 | 98.5 |
| Allopurinol (Reference) | 8.37 | 1 |
Data sourced from PubMed. nih.gov
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation
Adenosine monophosphate-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.govnih.gov Activation of AMPK is a therapeutic target for metabolic diseases, including diabetic nephropathy. nih.govnih.gov
A notable indole-3-carboxylic acid derivative, PF-06409577 (6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid), was identified as a direct activator of AMPK. nih.govnih.govrsc.org Optimization of an initial screening hit led to the development of this potent compound. nih.gov Further investigation into its metabolism revealed that its acyl glucuronide metabolite, M1 , also retains the ability to selectively activate β1-containing AMPK isoforms. nih.gov Structural studies through co-crystallization provided molecular insights into how both the parent compound and its glucuronide conjugate activate the AMPK α1β1γ1 isoform. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the increased production of prostaglandins. mdpi.com As such, selective inhibition of COX-2 is a major goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform. mdpi.comgoogle.com
The indole nucleus is a well-established scaffold for COX inhibitors, with indomethacin (B1671933) being a classic, non-selective example. google.com Recent research has focused on creating indole derivatives with improved selectivity for COX-2.
One study reported the synthesis of a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives. google.com Among these, compound S3 , which has a 3-nitrophenyl substitution, was found to be a potent anti-inflammatory agent that selectively inhibits COX-2 expression. nih.govgoogle.com Docking studies showed that its binding mode within the COX-2 active site is similar to that of indomethacin. google.com
Another investigation focused on 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives. Compounds 4e , 9h , and 9i from this series demonstrated good COX-2 inhibitory activities with IC₅₀ values of 2.35 µM, 2.422 µM, and 3.34 µM, respectively, suggesting they could be promising new anti-inflammatory lead compounds.
Table 2: COX-2 Inhibition by Indole Analogues
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| 4e | COX-2 | 2.35 |
| 9h | COX-2 | 2.422 |
| 9i | COX-2 | 3.34 |
Data sourced from MDPI.
Antimicrobial Activity Studies
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities, with various analogues showing efficacy against both bacteria and fungi in preclinical models.
Antibacterial Efficacy (in vitro and in vivo animal models)
The antibacterial potential of indole analogues has been extensively studied against a range of pathogens, including multidrug-resistant strains.
A series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and evaluated for their antimicrobial activity. The 5-bromo-substituted indole analogue 13b (polyamine PA-3-6-3) was particularly effective, showing potent activity against Staphylococcus aureus, Acinetobacter baumannii, and methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. This compound was also found to disrupt the bacterial membrane, suggesting a mechanism of action.
In another study, novel aminoguanidine-indole derivatives were designed. The most active compound, 4P , displayed rapid bactericidal activity against a resistant strain of Klebsiella pneumoniae with an MIC of 4 µg/mL. In a mouse pneumonia model infected with K. pneumoniae, treatment with compound 4P improved survival rates, reduced bacterial load in the lungs, and alleviated pathological tissue damage.
Furthermore, the activity of indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) has been investigated. Three agents, 5-iodoindole (B102021) , 3-methylindole (B30407) , and 7-hydroxyindole , were identified as having potent antimicrobial and antibiofilm activity. The MIC for 5-iodoindole and 3-methylindole was 64 µg/mL. In an in vivo model using Galleria mellonella, treatment with 7-hydroxyindole improved the survival rate of XDRAB-infected larvae.
Table 3: In Vitro Antibacterial Activity of Indole Analogues
| Compound/Analogue | Bacteria | MIC |
|---|---|---|
| 13b (polyamine PA-3-6-3) | S. aureus, A. baumannii, MRSA | ≤ 0.28 µM |
| 4P | Resistant K. pneumoniae 2108 | 4 µg/mL |
| 5-iodoindole | XDRAB | 64 µg/mL |
| 3-methylindole | XDRAB | 64 µg/mL |
Data sourced from PMC and MDPI.
Antifungal Efficacy (in vitro and in vivo animal models)
Analogues of this compound have also been explored for their effectiveness against fungal pathogens.
A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed significant antifungal properties against several plant pathogenic fungi. Compound 3u was particularly potent against Rhizoctonia solani, with an EC₅₀ of 3.44 mg/L, outperforming the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. An in vivo assay confirmed that compound 3u has good curative effects against R. solani.
The indole-3-carboxamido-polyamine conjugates mentioned earlier also exhibited antifungal activity. Specifically, analogue 13b was noted for its activity against Cryptococcus neoformans (MIC ≤ 0.28 µM).
Additionally, 6-methoxy-1H-indole-2-carboxylic acid (MICA ), isolated from a soil bacterium, showed promising antifungal activity. An in vivo preclinical evaluation using a nanosponge hydrogel formulation of MICA demonstrated enhanced wound healing and increased collagen deposition in a fungal infection model in rats. Another study synthesized new indole carboxamides based on amino acids, with compounds 3g and 3h showing antifungal activity against various yeast strains.
Research on this compound Remains Undisclosed
Despite a comprehensive search of scientific literature, specific studies detailing the biological activities of the chemical compound this compound are not publicly available. As a result, a detailed article on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action, cannot be constructed at this time.
The broader class of indole derivatives has been the subject of extensive research, with many compounds demonstrating significant biological potential. Studies on various indole analogs have revealed promising activities, including:
Antimicrobial Effects: Certain indole-3-carboxamide-polyamine conjugates have shown the ability to disrupt bacterial membranes, suggesting a potential mechanism for their antimicrobial action.
Antioxidant Properties: Indole-based caffeic acid amides and indole-2-carboxylic acid copper complexes have been investigated for their ability to scavenge free radicals in various antioxidant assays.
Anticancer Potential: The in vitro anticancer activity of some indole derivatives has been evaluated against various cancer cell lines, with research exploring their mechanisms of action, including the induction of apoptosis.
However, it is crucial to note that these findings relate to different structural analogs within the indole family and cannot be directly extrapolated to this compound. The specific biological profile of a compound is highly dependent on its unique molecular structure.
Without dedicated research on this compound, any discussion of its biological activity, mechanistic investigations, and potential therapeutic applications would be purely speculative. Further scientific inquiry is necessary to elucidate the specific properties of this particular indole derivative.
Molecular and Cellular Mechanisms of Action
Interference with Cellular Signaling Pathways
The indole nucleus is a common feature in many biologically active compounds that can modulate various cellular signaling pathways. Analogues of this compound, specifically those containing the indole-carbonitrile core, have been investigated for their roles as inhibitors of critical enzymes in signaling cascades, such as Tropomyosin receptor kinase (TRK) and xanthine oxidase (XO).
Derivatives of 1H-indole-3-carbonitrile have been identified as potent TRK inhibitors. nih.gov The TRK family of receptor tyrosine kinases is a key player in neuronal development and function, and aberrant activation of TRK signaling through NTRK gene fusions is a known driver in a variety of cancers. A study focused on novel 1H-indole-3-carbonitrile derivatives demonstrated that these compounds could induce cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov The mechanism of action involves the reduction of phosphorylated TRK levels, indicating a direct interference with the TRK signaling pathway. nih.gov One particular compound from this series, designated as C11, showed significant antiproliferative effects against TRK-dependent cancer cell lines and inhibited both colony formation and cell migration in a dose-dependent manner. nih.gov
Furthermore, other analogues, such as N-(3-cyano-1H-indol-6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles, have been designed and evaluated as novel inhibitors of xanthine oxidase. researchgate.netnih.gov Xanthine oxidase is a crucial enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout. The inhibitory action of these indole-carbonitrile derivatives on XO suggests an interference with the metabolic pathways regulated by this enzyme. Molecular modeling studies have indicated that the indole and pyrimidinone moieties of these compounds can interact effectively with key amino acid residues within the active site of XO. nih.gov
Additionally, some 3-substituted-indole derivatives have been explored as selective antagonists for the histamine (B1213489) H3 receptor, which is involved in neurotransmitter release and various neurological processes. nih.gov Their activity as H3 receptor antagonists points to an interference with histamine-mediated signaling in the central nervous system. nih.gov
The table below summarizes the interference of analogues of this compound with specific cellular signaling pathways.
| Compound Class/Analogue | Targeted Pathway/Enzyme | Observed Effect | Reference |
| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) signaling | Inhibition of TRK phosphorylation, cell cycle arrest, apoptosis | nih.gov |
| N-(3-cyano-1H-indol-6-yl) derivatives | Xanthine oxidase (XO) pathway | Inhibition of XO activity | researchgate.netnih.gov |
| 3-substituted-indole derivatives | Histamine H3 receptor signaling | Antagonism of H3 receptor | nih.gov |
Interactions with Biological Macromolecules (e.g., DNA, proteins)
The biological activity of small molecules like this compound and its analogues is fundamentally dependent on their interactions with biological macromolecules, primarily proteins such as enzymes and receptors.
The inhibitory effects of 1H-indole-3-carbonitrile derivatives on TRK are a direct result of their binding to the TRK protein kinase domain. nih.gov Computer-aided drug design (CADD) strategies have been employed to optimize the interaction between these inhibitors and the TRK protein, suggesting a specific binding mode within the ATP-binding pocket of the kinase. nih.gov This interaction prevents the phosphorylation of TRK and subsequent downstream signaling.
Similarly, the inhibition of xanthine oxidase by N-(3-cyano-1H-indol-6-yl) derivatives is achieved through their binding to the enzyme's active site. researchgate.netnih.gov Molecular modeling studies have elucidated the potential binding interactions, showing that the pyrimidinone and indole moieties of these compounds can form hydrogen bonds and other non-covalent interactions with key amino acid residues in the XO active pocket. nih.gov For instance, compound 13g from one study and 25c from another were identified as potent XO inhibitors with IC50 values significantly lower than that of the standard drug allopurinol, highlighting the strength of their interaction with the enzyme. nih.gov
In the case of 3-substituted-indole derivatives acting as H3 receptor antagonists, their biological effect is mediated by their binding to the histamine H3 receptor, a G protein-coupled receptor. nih.gov One such derivative, compound 2d , exhibited a high binding affinity for the H3 receptor with a Ki value of 4.26 ± 2.55 nM, demonstrating a strong and selective interaction. nih.gov
The table below details the interactions of analogues of this compound with specific biological macromolecules.
| Compound Class/Analogue | Macromolecular Target | Nature of Interaction | Consequence of Interaction | Reference |
| 1H-indole-3-carbonitrile derivatives | Tropomyosin receptor kinase (TRK) | Binding to the kinase domain | Inhibition of kinase activity | nih.gov |
| N-(3-cyano-1H-indol-6-yl) derivatives | Xanthine oxidase (XO) | Binding to the active site | Inhibition of enzyme activity | researchgate.netnih.gov |
| 3-substituted-indole derivatives | Histamine H3 receptor | Binding to the receptor | Antagonism of receptor function | nih.gov |
While direct experimental data on the macromolecular interactions of this compound itself is scarce, the evidence from its analogues strongly suggests that the indole-carbonitrile scaffold is a versatile pharmacophore capable of targeted interactions with various biologically significant proteins.
Applications of 3 Hydroxy 1h Indole 6 Carbonitrile Beyond Direct Medicinal Use
As a Synthetic Building Block for Complex Molecules
The indole (B1671886) ring is a "privileged substructure" in medicinal chemistry and natural product synthesis. nih.gov The presence of reactive hydroxyl and nitrile functional groups on the 6-position of the 3-hydroxyindole core in 3-Hydroxy-1H-indole-6-carbonitrile provides multiple avenues for chemical modification, rendering it a highly useful synthetic intermediate. nih.govchemimpex.com
Precursor in Alkaloid Synthesis
Indole alkaloids are a large and structurally diverse family of natural products with a wide array of biological activities. The indole nucleus, and specifically functionalized indoles like 3-hydroxyindoles, serve as crucial starting materials or key intermediates in the total synthesis of these complex molecules. While direct examples of this compound in specific, named alkaloid syntheses are not extensively documented in readily available literature, its structural motifs are present in precursors to complex alkaloids. For instance, the synthesis of Daphniphyllum alkaloids, a complex family of natural products, has involved intermediates that feature highly substituted indole or related nitrogen-containing ring systems. acs.org The general strategy often involves the construction of the indole core early in the synthetic sequence, followed by the elaboration of its substituents to build the final complex architecture. The hydroxyl group at the 3-position can direct further reactions or be a key part of the final structure, while the 6-cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct further rings.
Scaffold for Heterocyclic Synthesis
The reactivity of the 3-hydroxyindole system makes it an excellent scaffold for the synthesis of a variety of other heterocyclic compounds. The 3-cyanoacetyl indoles, which are structurally related to this compound, are versatile starting materials for creating a wide range of molecules containing indole moieties. nih.gov These building blocks can undergo various chemical transformations:
Domino Reactions: 7-hydroxy-dihydro-indole derivatives can be synthesized through domino reactions of arylglyoxals with enamines. rsc.org
Multi-component Reactions: The reaction of 3-cyanoacetyl indoles with aldehydes and other reagents can yield complex heterocyclic systems like pyrans and pyridines in a single step. nih.gov For example, one-pot reactions can produce indol-3-yl substituted pyran derivatives. nih.gov
Cycloaddition Reactions: The indole nucleus can participate in cycloaddition reactions to form more complex polycyclic systems.
These synthetic routes highlight the utility of functionalized indoles as platforms for generating diverse chemical libraries for various scientific investigations. The 3-hydroxy and 6-cyano groups of the title compound provide handles for such transformations, allowing for the construction of novel heterocyclic frameworks.
As a Biochemical Probe in Biological Systems
While this article focuses on non-medicinal applications, the use of this compound and related compounds as biochemical probes is a significant area of research that bridges chemistry and biology. Fluorescent indole derivatives, for example, can be used to develop probes for imaging applications in living cells, helping to visualize cellular processes. chemimpex.com The intrinsic fluorescence of the indole scaffold can be modulated by the substituents, allowing for the design of probes that change their fluorescent properties in response to specific biological events or analytes. Although specific use of this compound as a probe is not widely reported, its structural features are amenable to such applications. The hydroxyl group could be used for conjugation to other molecules, and the electronic properties of the nitrile group can influence the photophysical characteristics of the indole ring.
Potential in Materials Science and Photonic Applications
The unique photophysical and electrochemical properties of indole derivatives have led to their exploration in materials science.
Fluorescent Probes and Luminophores
Indole and its derivatives are known for their fluorescent properties. The photophysical characteristics of hydroxyindoles, such as 5-hydroxyindole (B134679) and 6-hydroxyindole (B149900), have been studied, revealing that the position of the hydroxyl group influences the fluorescence emission spectra. nih.gov For example, 6-hydroxyindole in cyclohexane (B81311) exhibits a blue-shifted emission maximum at 304 nm. nih.gov
Pyranoindoles, which can be synthesized from hydroxyindole precursors, have shown promise as fluorescent materials with moderate to high quantum yields and large Stokes shifts. mdpi.com These properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Some indolizino[3,4,5-ab]isoindoles have demonstrated high luminescence quantum yields, reaching up to 90%, making them potential materials for blue organic light-emitting diodes. researchgate.net The synthesis of fluorescent indole nucleoside analogues has also been a subject of research, with some compounds showing favorable brightness and Stokes shifts. nih.gov The presence of the nitrile group in this compound can further tune these photophysical properties, potentially leading to the development of novel luminophores.
Electrochemical Applications
Indole derivatives are electroactive compounds that can be readily oxidized at carbon-based electrodes. researchgate.netnih.gov This electrochemical behavior is of interest for several applications, including the development of sensors and understanding redox processes in biological systems. researchgate.net The electrochemical oxidation of indole derivatives has been studied using techniques like cyclic voltammetry. nih.gov
Interactive Data Table: Properties of Selected Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Property |
| This compound | C9H6N2O | 158.16 | Synthetic Building Block |
| 6-Cyanoindole | C9H6N2 | 142.16 | Pharmaceutical Development, Fluorescent Probes chemimpex.com |
| 5-Hydroxyindole | C8H7NO | 133.15 | Studied for Fluorescence Properties nih.gov |
| 6-Hydroxyindole | C8H7NO | 133.15 | Studied for Fluorescence Properties nih.gov |
| Indole-3-carbonitrile | C9H6N2 | 142.16 | Found in various plants nih.gov |
| Tryptophan | C11H12N2O2 | 204.23 | Biosynthesis of proteins, precursor to serotonin (B10506) wikipedia.org |
Future Directions and Research Gaps
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted indoles, such as 3-Hydroxy-1H-indole-6-carbonitrile, often involves multi-step processes that may lack efficiency or employ harsh reagents. Future research should prioritize the development of more elegant and sustainable synthetic routes.
Green Chemistry Approaches : There is a growing need for environmentally benign synthetic methods. researchgate.net This includes the use of water as a solvent, microwave-assisted synthesis, and the use of nanocatalysts to improve reaction times and yields while reducing waste. researchgate.net
C-H Functionalization : Direct C-H functionalization represents a powerful strategy for streamlining the synthesis of complex molecules. acs.org Developing catalytic systems, potentially using palladium or other transition metals, for the direct and regioselective introduction of the hydroxyl group at the C3 position and the nitrile group at the C6 position of an indole (B1671886) core would be a significant advancement. acs.org
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and developing flow-based protocols for the synthesis and subsequent modification of this compound could enable more efficient production for further studies.
A comparative table of potential synthetic approaches is presented below.
| Methodology | Potential Advantages | Key Challenges |
| Traditional Multi-Step Synthesis | Well-established reactions (e.g., Fischer indole synthesis) | Often requires harsh conditions, protecting groups, and generates significant waste. researchgate.net |
| Green Synthesis (e.g., Microwave, Water) | Reduced reaction times, lower energy consumption, environmentally friendly. researchgate.net | Catalyst stability and reactivity in aqueous media can be a concern. |
| Direct C-H Functionalization | Atom-economical, reduces synthetic steps. acs.org | Achieving high regioselectivity on the indole nucleus can be difficult. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Requires specialized equipment and optimization of reaction parameters. |
Deeper Exploration of Molecular Mechanisms of Action
While the indole nucleus is present in many bioactive compounds, the specific mechanism of action for this compound is uninvestigated. Future research must focus on elucidating how this molecule interacts with biological systems at a molecular level.
Target Deconvolution : If initial screenings reveal a biological effect, identifying the specific protein or nucleic acid target is paramount. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed.
Pathway Analysis : Understanding which cellular signaling pathways are modulated by the compound is crucial. This can be achieved through transcriptomics (RNA-seq) and proteomics to observe changes in gene and protein expression in response to treatment. For instance, many indole derivatives are known to interact with pathways involved in cell proliferation and apoptosis. researchgate.net
Identification of New Biological Targets
The unique substitution pattern of this compound suggests it may interact with novel biological targets.
Screening against Diverse Target Classes : The compound should be tested against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. The nitrile group, for instance, is a key feature in many enzyme inhibitors.
Phenotypic Screening : High-content screening in various cell models (e.g., cancer cell lines, neurons, immune cells) can uncover unexpected biological activities without a preconceived target, opening up entirely new avenues of research.
Interaction with Receptors for Tryptophan Metabolites : Gut microbiota metabolize tryptophan into various indole derivatives that act as signaling molecules, for example, by activating the aryl hydrocarbon receptor (AhR). wikipedia.org Investigating whether this compound can mimic or antagonize these natural ligands is a promising research direction. wikipedia.org
Advanced Computational Modeling and In Silico Screening
Computational methods are indispensable tools for accelerating drug discovery and materials science research.
Molecular Docking : Docking studies can predict the binding affinity and orientation of this compound within the active sites of known protein targets. This can help prioritize experimental screening efforts and guide the design of more potent derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : Once a series of related analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. These models can then predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, revealing key interactions and the stability of the complex over time.
| Computational Technique | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting binding modes in various enzyme active sites (e.g., kinases, proteases). mdpi.com | A prioritized list of potential biological targets for experimental validation. |
| QSAR | Building predictive models based on a library of synthesized analogues. | Guidance for designing new derivatives with enhanced activity. |
| Molecular Dynamics | Simulating the compound-target complex to understand binding stability. | Detailed insight into the mechanism of interaction and residence time. |
Exploration of New Applications in Diverse Fields
Beyond pharmacology, the unique electronic and photophysical properties of functionalized indoles suggest potential applications in other fields.
Materials Science : Indole derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The combination of a hydroxyl and a nitrile group on the aromatic core could be tuned to create materials with interesting charge-transport or emissive properties.
Agrochemicals : The indole scaffold is a key component in many natural and synthetic plant growth regulators. nih.gov Investigating the effect of this compound on plant systems could lead to the development of new herbicides, pesticides, or growth promoters.
Fluorescent Probes : The indole ring is inherently fluorescent. The specific substitution pattern may lead to unique photophysical properties, making it a candidate for development as a fluorescent sensor for specific ions, molecules, or changes in the cellular environment.
Challenges in the Synthesis and Functionalization of the Compound
Significant hurdles remain in the practical synthesis and manipulation of this compound.
Regioselectivity : Achieving selective functionalization at the C3 and C6 positions of the indole ring, while leaving other positions untouched, is a major synthetic challenge. acs.org Many standard electrophilic substitution reactions on indoles favor the C3 position, but controlling subsequent reactions at specific sites on the benzene (B151609) ring portion is difficult.
Stability of the 3-Hydroxyindole Moiety : The 3-hydroxyindole (oxindole) system can be sensitive to acidic or oxidative conditions, potentially leading to undesired side reactions or decomposition. Synthetic strategies must be designed to accommodate this sensitivity.
Orthogonal Functionalization : A key challenge is the ability to selectively modify one functional group (e.g., the hydroxyl group) without affecting the other (the nitrile group), and vice-versa. This requires the development of orthogonal protection and reaction strategies to enable the stepwise construction of more complex derivatives.
Addressing these challenges through innovative synthetic and computational approaches will be critical to unlocking the full scientific and commercial potential of this compound and its future derivatives.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-Hydroxy-1H-indole-6-carbonitrile?
The synthesis requires precise control of temperature (typically 60–80°C) and pH (neutral to slightly acidic conditions) to facilitate cyclization and prevent side reactions. Solvent selection (e.g., DMF or THF) impacts reaction efficiency, while reagent purity is crucial for reproducibility. For example, excess nitrile precursors may lead to byproducts, necessitating stoichiometric optimization . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the compound in high yield (>75%) and purity (>95%, confirmed by HPLC) .
Q. How can researchers validate the structural integrity of this compound?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : and NMR should confirm the presence of the indole core (aromatic protons at δ 6.8–7.5 ppm) and hydroxyl/carbonitrile groups (δ 10.2 ppm for -OH; δ 115–120 ppm for C≡N in ) .
- X-ray diffraction : Single-crystal X-ray analysis resolves bond angles and spatial arrangement. SHELXL (via the SHELX suite) is widely used for refinement, though challenges like twinning or weak diffraction may require alternative software (e.g., OLEX2) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) with ≤2 ppm error .
Q. What preliminary assays are used to assess the biological activity of this compound?
Initial screening includes:
- Enzyme inhibition : Testing against kinases or cytochrome P450 isoforms via fluorometric/colorimetric assays (IC determination).
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Solubility/stability : PBS or DMSO solubility assays and metabolic stability in liver microsomes guide further derivatization .
Advanced Research Questions
Q. How can computational modeling enhance the design of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes to targets like EGFR or PARP, prioritizing derivatives for synthesis. MD simulations (NAMD/GROMACS) assess stability in biological environments .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies between X-ray (e.g., bond length variations) and NMR data often arise from dynamic effects (e.g., tautomerism). Strategies include:
- Variable-temperature NMR : Detects equilibrium shifts between tautomers.
- High-pressure crystallography : Captures alternative conformations.
- Complementary techniques : Pair Raman spectroscopy with XRD to cross-validate hydrogen bonding patterns .
Q. How can researchers address low bioavailability in preclinical studies?
- Prodrug design : Introduce phosphate esters or PEGylated groups to enhance solubility.
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetics.
- Metabolic profiling : Use LC-MS/MS to identify major metabolites and modify vulnerable sites (e.g., blocking hydroxyl glucuronidation) .
Q. What advanced techniques characterize intermolecular interactions in solid-state forms?
- SCXRD (Single-Crystal X-ray Diffraction) : Resolves π-π stacking and hydrogen-bonding networks in polymorphs.
- Terahertz spectroscopy : Detects weak interactions (e.g., van der Waals forces) in co-crystals.
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., C-H···N vs. O-H···O) using CrystalExplorer .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
